molecular formula C7H8Cl2N2O2 B6597637 (2-chloro-6-nitrophenyl)methanamine hydrochloride CAS No. 116599-40-7

(2-chloro-6-nitrophenyl)methanamine hydrochloride

Cat. No.: B6597637
CAS No.: 116599-40-7
M. Wt: 223.05 g/mol
InChI Key: QMMVDZLPLLCZQN-UHFFFAOYSA-N
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Description

(2-chloro-6-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.06 g/mol . This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-chlorotoluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-6-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-4-nitrophenyl)methanamine hydrochloride
  • (2-chloro-5-nitrophenyl)methanamine hydrochloride
  • (2-chloro-3-nitrophenyl)methanamine hydrochloride

Uniqueness

(2-chloro-6-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-chloro-6-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMVDZLPLLCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116599-40-7
Record name Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116599-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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